N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide is a benzofuran-based acetamide derivative characterized by a 3-chloro-4-methoxybenzoyl group at the 2-position of the benzofuran ring and a 4-ethylphenoxy acetamide side chain at the 3-position. The 3-chloro-4-methoxyphenyl substituent introduces electron-withdrawing and donating effects, which may influence electronic properties and bioactivity.
Synthesis of analogous compounds (e.g., ) typically involves condensation of substituted benzofuran intermediates with acetamide derivatives under reflux conditions, followed by purification via chromatography. Spectral characterization (IR, NMR, HRMS) confirms structural integrity, with key signals including NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic protons in 1H NMR .
Properties
Molecular Formula |
C26H22ClNO5 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C26H22ClNO5/c1-3-16-8-11-18(12-9-16)32-15-23(29)28-24-19-6-4-5-7-21(19)33-26(24)25(30)17-10-13-22(31-2)20(27)14-17/h4-14H,3,15H2,1-2H3,(H,28,29) |
InChI Key |
SGGUGLAYZOTJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorinated methoxyphenyl group and the ethylphenoxy acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Its chemical stability and reactivity make it suitable for use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the benzofuran core and acetamide side chain (Table 1). These variations significantly impact physicochemical and pharmacological properties:
Key Observations :
- Halogen vs.
- Substituent Position : The 3-chloro-4-methoxy group (target) introduces meta-chloro and para-methoxy effects, contrasting with para-chloro () or ortho-substituted analogs. Meta-substitution may optimize steric and electronic interactions in biological targets .
- Benzofuran vs.
Pharmacological Potential
While specific data for the target compound are unavailable, structurally related benzofuran-acetamides () demonstrate anticancer activity, likely via kinase inhibition or apoptosis induction. The 4-ethylphenoxy group may enhance metabolic stability compared to halogenated analogs, which are prone to dehalogenation .
Biological Activity
Overview
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide is a complex organic compound with a unique structural framework that includes a benzofuran core, a chlorinated methoxyphenyl group, and a phenoxyacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula: C24H24ClNO4
- Molecular Weight: 419.9 g/mol
- IUPAC Name: this compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, notably K562 cells (a human leukemia cell line). The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) and the activation of caspases, critical mediators in the apoptotic pathway.
| Compound | Cell Line | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| This compound | K562 | Reduced by 13% at 50 µM | Induction of apoptosis via ROS generation |
| Other Benzofuran Derivatives | K562 | Varied effects | Different substituent patterns influence activity |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in treated cells. This suggests that it may be beneficial in conditions characterized by excessive inflammation.
The biological activity of this compound is likely mediated through several pathways:
- Apoptosis Induction: The compound increases ROS levels, leading to mitochondrial dysfunction and subsequent caspase activation.
- Cytokine Modulation: By inhibiting IL-6 release, it may reduce inflammatory responses.
- Enzyme Interaction: It potentially interacts with specific enzymes involved in cancer progression and inflammatory pathways.
Study 1: Apoptotic Effects on K562 Cells
In a study assessing the cytotoxic effects of various benzofuran derivatives, this compound was found to significantly reduce cell viability in K562 cells after 72 hours of treatment. The increase in caspase 3 and 7 activities confirmed its pro-apoptotic effects.
Study 2: Anti-inflammatory Screening
Another study investigated the anti-inflammatory potential of this compound by measuring IL-6 levels in treated macrophages. Results indicated a notable decrease in IL-6 secretion, emphasizing its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
